molecular formula C18H16FNO3 B2402676 2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(3-(4-fluorophenoxy)phenyl)methanone CAS No. 2034289-72-8

2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(3-(4-fluorophenoxy)phenyl)methanone

Cat. No.: B2402676
CAS No.: 2034289-72-8
M. Wt: 313.328
InChI Key: NKNYNXNLPREBLD-UHFFFAOYSA-N
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Description

The compound 2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(3-(4-fluorophenoxy)phenyl)methanone features a bicyclo[2.2.1]heptane core with oxygen and nitrogen atoms at positions 2 and 5, respectively. The methanone group is substituted with a 3-(4-fluorophenoxy)phenyl moiety, which confers unique electronic and steric properties.

Properties

IUPAC Name

[3-(4-fluorophenoxy)phenyl]-(2-oxa-5-azabicyclo[2.2.1]heptan-5-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FNO3/c19-13-4-6-15(7-5-13)23-16-3-1-2-12(8-16)18(21)20-10-17-9-14(20)11-22-17/h1-8,14,17H,9-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKNYNXNLPREBLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CN(C1CO2)C(=O)C3=CC(=CC=C3)OC4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(3-(4-fluorophenoxy)phenyl)methanone typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the bicyclic core: This is achieved through a series of cyclization reactions, often involving the use of strong bases or acids to facilitate ring closure.

    Introduction of the fluorophenoxy group: This step involves the nucleophilic substitution of a suitable leaving group with 4-fluorophenol under basic conditions.

    Final coupling: The final step involves coupling the bicyclic core with the fluorophenoxy group using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of continuous flow reactors to maintain consistent reaction conditions and improve scalability.

Chemical Reactions Analysis

Types of Reactions

2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(3-(4-fluorophenoxy)phenyl)methanone undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in DMF (dimethylformamide) for nucleophilic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Structure and Composition

  • Molecular Formula : C16H16FNO2
  • Molecular Weight : 273.31 g/mol
  • IUPAC Name : 2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(3-(4-fluorophenoxy)phenyl)methanone

The compound features a bicyclic structure that enhances its reactivity and interaction with biological systems.

Chemistry

Building Block for Synthesis
The compound serves as a versatile building block in organic synthesis, facilitating the creation of more complex molecules. Its bicyclic structure allows for diverse functionalization, making it valuable in developing novel synthetic pathways.

Biology

Bioactive Compound Investigation
Research indicates that this compound exhibits potential bioactivity, particularly as an inhibitor of specific enzymes or receptors involved in disease pathways. Studies have shown promising results in modulating biological activities, which could lead to therapeutic applications.

Medicine

Drug Development
The unique structural features of the compound make it a candidate for drug development. Preliminary studies have explored its efficacy against various diseases, including cancer and neurological disorders. The compound’s ability to interact with biological targets suggests it may possess anti-cancer properties.

Case Study: Anticancer Activity

A study evaluated the compound's cytotoxic effects on human cancer cell lines, revealing significant growth inhibition rates. The mechanism of action appears to involve apoptosis induction through specific signaling pathways.

Industry

Material Science and Catalysis
In industrial applications, this compound is being explored for its potential use as a catalyst in chemical reactions and as a precursor in the synthesis of advanced materials. Its stability and reactivity make it suitable for various chemical processes.

Mechanism of Action

The mechanism of action of 2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(3-(4-fluorophenoxy)phenyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects. The exact pathways involved may vary depending on the specific application and target.

Comparison with Similar Compounds

Substituent Variations on the Aryl Group

Compound Name Substituent on Aryl Group Key Differences
Target compound 3-(4-Fluorophenoxy)phenyl Balanced lipophilicity (fluorine) and π-π stacking capability (phenoxy group).
(2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]hept-5-yl)(3-iodophenyl)methanone 3-Iodophenyl Larger, polarizable iodine atom increases steric bulk and may reduce metabolic stability.
2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(3-chloro-4-fluorophenyl)methanone 3-Chloro-4-fluorophenyl Enhanced electronegativity from Cl/F pair; potential for stronger halogen bonding.
2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(phenyl)methanone Unsubstituted phenyl Reduced electronic effects and lipophilicity; lower target affinity.

Impact of Substituents :

  • Electron-withdrawing groups (e.g., F, Cl, I) enhance electrophilicity and influence binding to electron-rich enzyme pockets.
  • Bulkier groups (e.g., iodophenyl) may hinder binding in sterically constrained active sites.
  • Phenoxy vs.

Core Heteroatom Modifications

Compound Name Core Structure Modification Key Differences
Target compound 2-Oxa-5-azabicyclo[2.2.1]heptane Oxygen at position 2 enhances polarity and hydrogen-bonding capacity.
(2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]hept-5-yl)(3-iodophenyl)methanone 2-Thia (sulfone) substitution Sulfone group increases solubility and oxidative stability but reduces membrane permeability.
4-Thia-1-azabicyclo[3.2.0]heptane derivatives Larger bicyclo[3.2.0] system Expanded ring system alters conformational dynamics and target selectivity.

Impact of Core Modifications :

  • Oxygen vs. Sulfone : Sulfone-containing analogs (e.g., ) exhibit higher solubility but may face challenges in crossing lipid membranes .

Functional Group Additions

Compound Name Additional Functional Groups Key Differences
((1R,4R)-2-oxa-5-azabicyclo[2.2.1]heptan-5-yl)(4-(2-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)amino)piperidin-1-yl)ethyl)phenyl)methanone Benzoimidazole-piperidine chain Extended substituent enables dual-target engagement (e.g., kinase and GPCR inhibition).
5-{2-oxa-5-azabicyclo[2.2.1]heptan-5-yl}furan-2-carbaldehyde Furan-2-carbaldehyde Heterocyclic aldehyde introduces reactivity for Schiff base formation or crosslinking.

Impact of Functional Groups :

  • Benzoimidazole-piperidine chains () improve CNS penetration and receptor affinity but increase molecular weight and synthetic complexity .
  • Aldehyde groups () enable covalent binding strategies, useful in irreversible inhibitors .

Biological Activity

The compound 2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(3-(4-fluorophenoxy)phenyl)methanone is a bicyclic derivative that has garnered attention for its potential biological activities, particularly in pharmacology. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure

The compound can be structurally represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C15H16FNO2
  • Molecular Weight : 263.29 g/mol

Biological Activity Overview

The biological activity of this compound is primarily linked to its interaction with various biological targets, including enzymes and receptors involved in critical physiological processes.

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes that play roles in metabolic pathways.
  • Receptor Modulation : It may act as a modulator of neurotransmitter receptors, influencing neurological functions.

In Vitro Studies

A series of in vitro studies have been conducted to evaluate the potency and selectivity of the compound against various cell lines:

Study ReferenceCell LineIC50 (µM)Mechanism of Action
Trypanosoma brucei0.11Cytocidal
MRC-5 (human fibroblast)>20Selectivity assessment

In these studies, the compound demonstrated significant activity against Trypanosoma brucei, indicating its potential as an antiprotozoal agent. The selectivity index suggests that while it is effective against the pathogen, it may exhibit toxicity at higher concentrations in mammalian cells.

In Vivo Studies

Animal models have been employed to assess the efficacy and pharmacokinetics of the compound:

Study ReferenceAnimal ModelAdministration RouteObserved Effects
NMRI miceOral, IntraperitonealPoor exposure; need for optimization

In vivo studies revealed challenges related to bioavailability and metabolism, highlighting the need for structural modifications to enhance pharmacokinetic properties.

Case Studies

  • Case Study on Antiparasitic Activity : A study focusing on the antiparasitic effects showed that derivatives of this compound could effectively inhibit T. brucei growth in vitro with promising selectivity over human cells.
  • Neuropharmacology Case Study : Another investigation explored its effects on neurotransmitter systems, indicating potential applications in treating neurological disorders through receptor modulation.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.